molecular formula C25H24N4O3 B10882563 (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882563
M. Wt: 428.5 g/mol
InChI Key: RAGUBEVKTPWHQW-UHFFFAOYSA-N
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Description

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups, a pyridinylmethylamino group, and a dihydropyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzaldehyde and pyridin-3-ylmethylamine. These intermediates undergo condensation reactions, cyclization, and subsequent modifications to yield the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • 4-methoxyphenyl derivatives
  • Pyridinylmethylamino derivatives

Uniqueness

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazolone core, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C24H22N4O2C_{24}H_{22}N_{4}O_{2} with a molecular weight of 398.5 g/mol. The IUPAC name highlights its structural complexity, indicating various functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one
InChI Key AURLJUSODZYUKA-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazolone derivatives can effectively inhibit the growth of leukemia cells such as L1210 and human leukemic myeloblasts . The specific compound under review may share these properties due to its structural similarities.

Anti-inflammatory Effects

The compound is explored for its potential as a COX-II inhibitor, which is crucial in managing inflammation and pain. Recent studies have reported that various pyrazolone derivatives exhibit potent anti-inflammatory activities through selective inhibition of COX enzymes .

Case Studies and Research Findings

  • Growth Inhibition in Cancer Cells : A study on N4-substituted pyrazolo[3,4-d]pyrimidines found that several analogs exhibited moderate to very good growth inhibitory activities against cultured leukemia cells . This highlights the potential application of the target compound in cancer therapy.
  • COX-II Inhibition Studies : Research has shown that certain pyrazolone derivatives possess significant COX-II inhibitory activity with IC50 values comparable to established drugs like Celecoxib . This positions the compound as a candidate for further development in anti-inflammatory therapies.
  • Binding Studies : Investigations into protein-ligand interactions suggest that compounds with similar structures can effectively bind to target proteins, influencing their biological functions . This aspect is critical for understanding the pharmacodynamics of the compound.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H24N4O3/c1-17(27-16-18-5-4-14-26-15-18)23-24(19-6-10-21(31-2)11-7-19)28-29(25(23)30)20-8-12-22(32-3)13-9-20/h4-15,28H,16H2,1-3H3

InChI Key

RAGUBEVKTPWHQW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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